molecular formula C15H20N2O2S B10901209 Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Cat. No.: B10901209
M. Wt: 292.4 g/mol
InChI Key: KBXUSWAHZUYCAW-UHFFFAOYSA-N
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Description

Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a synthetic organic compound belonging to the class of benzothiophenes This compound is characterized by the presence of a carbamate group, a cyano group, and a tert-butyl group attached to a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multiple steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.

    Addition of the Tert-Butyl Group: The tert-butyl group is usually introduced through alkylation reactions, using tert-butyl halides in the presence of a strong base.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate compound with methyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the cyano and carbamate groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) are used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced carbamates.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the cyano and carbamate groups makes it a candidate for binding to active sites of enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the carbamate group can form hydrogen bonds or covalent bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate: Unique due to its specific substitution pattern.

    This compound: Similar in structure but may have different substituents leading to varied reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)9-5-6-10-11(8-16)13(17-14(18)19-4)20-12(10)7-9/h9H,5-7H2,1-4H3,(H,17,18)

InChI Key

KBXUSWAHZUYCAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)OC

Origin of Product

United States

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